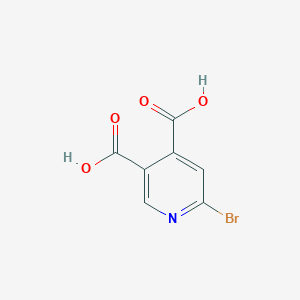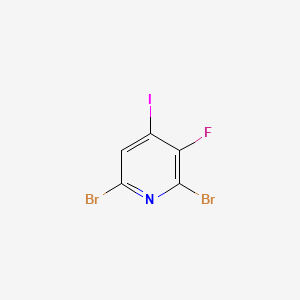
tert-Butyl (S)-3-(aminomethyl)-3-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate is a compound that features a tert-butyl group, a piperidine ring, and an aminomethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form primary amines or alcohols under specific conditions.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol (NFTBA) solvent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Primary alcohols are the major products formed during the oxidation of the tert-butyl group.
Reduction: Primary amines or alcohols, depending on the specific reducing conditions.
Substitution: The free amine is obtained after Boc deprotection.
科学的研究の応用
tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of tert-butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be selectively cleaved under acidic conditions, releasing the free amine for further reactions .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Another compound featuring a tert-butyl group and a carbamate moiety.
tert-Butyl (3S)-3-(aminomethyl)-piperidine-1-carboxylate: Similar structure but without the additional methyl group on the piperidine ring.
Uniqueness
tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and aminomethyl groups on the piperidine ring, which provides distinct reactivity and stability compared to other similar compounds .
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(aminomethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-6-12(4,8-13)9-14/h5-9,13H2,1-4H3/t12-/m0/s1 |
InChIキー |
OTKNVRVCUGATSZ-LBPRGKRZSA-N |
異性体SMILES |
C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)CN |
正規SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)

![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)

![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)





